molecular formula C7H8N2O3S B13405769 2-Thiouracil-6-propanoic acid CAS No. 43100-85-2

2-Thiouracil-6-propanoic acid

Cat. No.: B13405769
CAS No.: 43100-85-2
M. Wt: 200.22 g/mol
InChI Key: SRJXSPFYMFJLMZ-UHFFFAOYSA-N
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Description

2-Thiouracil-6-propanoic acid is a derivative of uracil, a pyrimidine base found in RNA. This compound is characterized by the presence of a thiocarbonyl group at the 2-position and a propanoic acid group at the 6-position. It is known for its significant biological and chemical properties, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Another method involves the cyclization of ethyl 2-alkyl-3,3-bis(methylsulfanyl)acrylates, followed by transformation into the desired thiouracil derivative .

Industrial Production Methods: Industrial production of 2-Thiouracil-6-propanoic acid may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions: 2-Thiouracil-6-propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The primary mechanism of action of 2-Thiouracil-6-propanoic acid involves the inhibition of thyroid peroxidase, an enzyme crucial for the synthesis of thyroid hormones. By blocking this enzyme, the compound reduces the production of thyroxine (T4) and triiodothyronine (T3), leading to decreased thyroid activity . This mechanism is similar to that of other thiouracil derivatives used in the treatment of hyperthyroidism .

Comparison with Similar Compounds

Comparison: 2-Thiouracil-6-propanoic acid is unique due to the presence of the propanoic acid group at the 6-position, which can influence its chemical reactivity and biological activity. Compared to other thiouracil derivatives, this compound may exhibit different pharmacokinetic properties and therapeutic potentials .

Properties

CAS No.

43100-85-2

Molecular Formula

C7H8N2O3S

Molecular Weight

200.22 g/mol

IUPAC Name

3-(4-oxo-2-sulfanylidene-1H-pyrimidin-6-yl)propanoic acid

InChI

InChI=1S/C7H8N2O3S/c10-5-3-4(1-2-6(11)12)8-7(13)9-5/h3H,1-2H2,(H,11,12)(H2,8,9,10,13)

InChI Key

SRJXSPFYMFJLMZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=S)NC1=O)CCC(=O)O

Origin of Product

United States

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